(R)-2-(4-Nitrophenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78038-42-3 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI Key |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
Origin of Product |
United States |
Synthetic Methodologies for R 2 4 Nitrophenyl Oxirane and Enantioenriched Oxirane Analogues
Enantioselective Synthesis Approaches to (R)-2-(4-Nitrophenyl)oxirane
Chiral Resolution Techniques for (±)-2-(4-Nitrophenyl)oxirane and Precursors
Chiral Stationary Phase Chromatography for Enantiomeric Separation and Purity Determination
The separation of racemic mixtures and the determination of enantiomeric purity are critical steps in the synthesis of chiral compounds like this compound. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. science.govcsfarmacie.cz The choice of the CSP and the mobile phase composition are crucial for achieving effective separation of enantiomers. mdpi.comuta.edu
For the analysis of this compound and its derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be particularly effective. science.govuta.edu For instance, the enantiomeric ratio of (S)-2-(4-nitrophenyl)oxirane has been successfully determined using a Chiralpak IA-3 column. google.com Similarly, a Chiralpak AD-3 column was employed to determine the chirality of a related compound. google.com In another study, a Chiralpak AY-3 column was used to ascertain the enantiomeric ratio of a morpholine (B109124) derivative synthesized from (S)-2-(4-nitrophenyl)oxirane. google.com The separation of (R)- and (S)-2-(4-nitrophenyl)oxirane has also been achieved using a Chiralpak AS column with a mobile phase of hexane (B92381)/isopropanol (B130326). thieme-connect.de
The selection of the mobile phase, often a mixture of an alkane and an alcohol, plays a significant role in the separation efficiency. csfarmacie.cz For example, a mobile phase of hexane and isopropanol in a 92:8 ratio was used for the separation of (R)- and (S)-2-(4-nitrophenyl)oxirane on a Chiralpak AS column. thieme-connect.de The optimization of the mobile phase composition, including the use of additives, can significantly impact the resolution and retention times of the enantiomers. csfarmacie.cz
Table 1: Examples of Chiral Stationary Phases and Conditions for the Separation of 2-(4-Nitrophenyl)oxirane (B1220430) Enantiomers and Related Compounds
| Analyte | Chiral Stationary Phase | Mobile Phase | Enantiomeric Ratio (S/R or R/S) | Reference |
| (S)-2-(4-nitrophenyl)oxirane | Chiralpak IA-3 | Not Specified | 99.8/0.2 | google.com |
| (S)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate | Chiralpak IA-3 | Not Specified | 99.65/0.35 | google.com |
| (S)-2-(4-nitrophenyl)oxirane | Chiralpak AY-3 | Not Specified | 91.6/8.4 | google.com |
| (R)- and (S)-2-(4-nitrophenyl)oxirane | Chiralpak AS | hexane/iPrOH 92:8 | Not Applicable | thieme-connect.de |
| (S)-tert-butyl 2-hydroxy-2-(4-nitrophenyl)ethyl(2-hydroxyethyl)carbamate | Chiralpak AD-3 | Not Specified | 93.40/6.60 | google.com |
Dynamic Kinetic Resolution Strategies for Enhanced Enantioselectivity
Dynamic kinetic resolution (DKR) is a powerful strategy that surpasses the 50% yield limitation of traditional kinetic resolution by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.govwikipedia.org This approach allows for the theoretical conversion of a racemic mixture into a single, enantiomerically pure product. rug.nl DKR has been successfully applied to the synthesis of enantioenriched epoxides. rug.nl
One common approach to DKR involves the use of enzymes, such as lipases or dehydrogenases, in combination with a racemization catalyst. nih.govnih.gov For instance, the dynamic reductive kinetic resolution (DYRKR) of α-substituted-β-ketoesters using alcohol dehydrogenases can produce α-substituted-β-hydroxyesters with high diastereo- and enantioselectivity. nih.gov This method often involves a chemoenzymatic process where an enzyme facilitates the enantioselective reaction and a metal catalyst promotes the racemization of the starting material. ed.ac.uk
While direct examples of DKR specifically for the synthesis of this compound are not extensively detailed in the provided results, the principles of DKR are broadly applicable to the synthesis of chiral epoxides. The key is to identify a suitable enzyme or chiral catalyst for the enantioselective conversion and a compatible method for racemizing the starting material, such as a halohydrin or a ketone precursor. For example, the dynamic kinetic resolution of racemic β-haloalcohols can provide access to enantioenriched epoxides. rug.nl A proposed strategy could involve the enzymatic acylation of a racemic 2-halo-1-(4-nitrophenyl)ethanol, coupled with a ruthenium-catalyzed racemization of the unreacted alcohol.
Table 2: Key Principles of Dynamic Kinetic Resolution (DKR)
| Principle | Description |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme, leading to an enrichment of the slower-reacting enantiomer. wikipedia.org |
| In Situ Racemization | The slower-reacting enantiomer is continuously racemized back to the racemic mixture, allowing for its conversion to the desired product. rug.nl |
| Enhanced Yield | DKR can theoretically achieve a 100% yield of a single enantiomer from a racemic starting material. nih.gov |
| Chemoenzymatic Systems | Often combine an enzyme for the selective reaction with a metal catalyst for racemization. ed.ac.uk |
Stereospecific Chemical Transformations to Access the (R)-Enantiomer
Base-Mediated Cyclization of Chiral Halohydrins (e.g., from (R)-2-bromo-1-(4-nitrophenyl)ethanol)
A well-established and efficient method for the stereospecific synthesis of epoxides is the base-mediated intramolecular cyclization of halohydrins. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, deprotonated by a base, acts as a nucleophile and displaces the adjacent halide. The stereochemistry of the resulting epoxide is directly determined by the stereochemistry of the starting halohydrin.
For the synthesis of this compound, the corresponding chiral halohydrin, (R)-2-bromo-1-(4-nitrophenyl)ethanol or (R)-2-chloro-1-(4-nitrophenyl)ethanol, serves as the key precursor. The treatment of (S)-2-bromo-1-(4-nitrophenyl)ethanol with a base, such as sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF), leads to the formation of (S)-2-(4-nitrophenyl)oxirane with high enantiomeric purity (99.8/0.2 S/R). google.com The reaction is typically carried out at room temperature and proceeds to completion within a short period. google.com The use of potassium carbonate in acetone (B3395972) has also been reported for the cyclization of a halohydrin to its corresponding oxirane. nih.gov
The halohydrin dehalogenase from Agrobacterium radiobacter AD1 can also catalyze the ring closure of halohydrins in a highly enantioselective manner. scispace.com For example, this enzyme shows high enantioselectivity in the conversion of 1-(para-nitrophenyl)-2-chloroethanol. scispace.com
General Synthetic Routes to 2-(4-Nitrophenyl)oxirane Scaffolds
Direct Epoxidation of Olefinic Compounds (e.g., 1-allyl-4-nitrobenzene with mCPBA)
The direct epoxidation of alkenes is a fundamental and widely utilized method for the synthesis of oxiranes. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. nih.govyoutube.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene.
The synthesis of 2-(4-nitrobenzyl)oxirane has been achieved through the epoxidation of 1-allyl-4-nitrobenzene with m-CPBA in dichloromethane (B109758) (DCM) at room temperature. rsc.orgunit.no The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. unit.no In some cases, the addition of more m-CPBA may be required to drive the reaction to completion. unit.no The epoxidation of styrene (B11656) and its derivatives with m-CPBA is a well-documented process. youtube.comias.ac.inrsc.org The reaction can be catalyzed by various metal complexes to enhance efficiency and, in some cases, induce enantioselectivity. ias.ac.inresearchgate.net For instance, a Co(III)@Fe3O4/SiO2 salen complex has been shown to be an efficient catalyst for the epoxidation of styrene with m-CPBA. ias.ac.in
Oxidation of α,β-Unsaturated Ketones (e.g., Diarylchalcones with I(III) Reagents)
The oxidation of α,β-unsaturated ketones, such as chalcones, provides an alternative route to epoxides. Hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhIO) and iodobenzene (B50100) diacetate (PhI(OAc)2), have emerged as effective oxidants for these transformations. researchgate.netnih.gov These reagents are attractive due to their mild reaction conditions and high selectivity. clemson.edu
The epoxidation of electron-deficient enones using PhIO has been reported. researchgate.net Furthermore, enantioselective epoxidation of α,β-unsaturated aldehydes can be achieved using an imidazolidinone catalyst in combination with a hypervalent iodine reagent. princeton.edu This method involves a 1,4-heteroconjugate addition mechanism. princeton.edu Peptide-based catalysts have also been developed for the asymmetric epoxidation of chalcones, often in the presence of an oxidant like hydrogen peroxide. nih.govclemson.edu For example, a polypeptide-catalyzed epoxidation of (E)-chalcone using H2O2-NaOH in a toluene-water system has been reported to give the product in high yield and enantiomeric excess. nih.gov
Intramolecular Cyclization Reactions (e.g., Tetrakis(dimethylamino)ethylene-mediated epoxide formation)
The formation of epoxides via intramolecular cyclization is a well-established and efficient method, operating through an intramolecular SN2 mechanism. This process, often referred to as an intramolecular Williamson ether synthesis, typically involves the treatment of a halohydrin with a base. chemistrysteps.comlibretexts.org The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing a halogen. For this reaction to proceed effectively, the hydroxyl group and the leaving group (halogen) must be in an anti-periplanar conformation to allow for proper orbital alignment for the backside attack. chemistrysteps.comjove.com
A variety of bases can be employed to facilitate this transformation, ranging from common alkali hydroxides to metal hydrides. chemistrysteps.com In the context of specialized reagents, tetrakis(dimethylamino)ethylene (B1198057) (TDAE) is a notable compound. TDAE is a powerful electron donor and a strong, non-nucleophilic base, with a reducing power comparable to that of zinc metal. chemimpex.comsigmaaldrich.com Its utility has been demonstrated in various organic transformations. For instance, TDAE has been used to promote the formation of epoxides from aldehydes and specific halo-compounds, highlighting its role in facilitating reactions that lead to the oxirane ring. sigmaaldrich.com While direct documentation of TDAE for the cyclization of a halohydrin precursor to this compound is specific, its known properties as a strong base make it a plausible reagent for such an intramolecular cyclization, where it would serve to deprotonate the halohydrin and initiate the ring-forming SN2 reaction.
The general mechanism for base-promoted halohydrin cyclization is depicted below:
Figure 1: General mechanism of intramolecular epoxide formation from a halohydrin.
Synthesis of Substituted 2-(4-Nitrophenyl)oxiranes (e.g., 2-(4-nitrophenyl)-3-phenyloxirane)
The synthesis of oxiranes bearing additional substituents on the ring, such as 2-(4-nitrophenyl)-3-phenyloxirane, allows for the generation of structurally diverse chiral synthons. Various catalytic and non-catalytic methods have been developed to achieve this, often providing control over the stereochemistry of the final product.
One effective method involves the reaction of an aldehyde with a diazo compound in the presence of a metal catalyst. For example, trans-2-(4-nitrophenyl)-3-phenyloxirane has been synthesized by reacting 4-nitrobenzaldehyde (B150856) with phenyldiazomethane. google.com This reaction, catalyzed by rhodium(II) acetate (B1210297) in the presence of tetrahydrothiophene, proceeds in good yield, affording the trans isomer of the epoxide. google.com A similar strategy can be used to produce other substituted analogues, such as trans-2-methyl-2-(4-nitrophenyl)-3-phenyloxirane, by starting with p-nitroacetophenone. google.com
Cobalt catalysis offers another route to substituted oxiranes. The reaction between an aldehyde and a diazoester, catalyzed by cobalt(II) bromide, can produce highly functionalized epoxides. For instance, the synthesis of (2S,3R)-ethyl-2-(4-nitrophenyl)-3-phenyloxirane-2-carboxylate has been achieved using this method, demonstrating a stereoselective approach to trisubstituted epoxides. rsc.org
The Darzens condensation provides a classic method for epoxide synthesis from a carbonyl compound and an α-haloester or other α-halo compound in the presence of a base. A variation of this approach has been used to synthesize 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide. This synthesis involves the reaction of 4-nitrobenzaldehyde with 2-chloro-N-phenylacetamide and sodium ethanolate. nih.gov
The following table summarizes various synthetic methods for preparing substituted 2-(4-nitrophenyl)oxiranes.
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| trans-2-(4-Nitrophenyl)-3-phenyloxirane | 4-Nitrobenzaldehyde, Phenyldiazomethane | Rhodium(II) acetate, Tetrahydrothiophene, Dichloromethane | 78% | google.com |
| trans-2-Methyl-2-(4-nitrophenyl)-3-phenyloxirane | p-Nitroacetophenone, Phenyldiazomethane | Rhodium(II) acetate, Dimethylsulphide, Dichloromethane | - | google.com |
| (2S,3R)-Ethyl 2-(4-nitrophenyl)-3-phenyloxirane-2-carboxylate | Aldehyde, Diazoester | CoBr₂, THF, 80°C | 42% | rsc.org |
| 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide | 4-Nitrobenzaldehyde, 2-Chloro-N-phenylacetamide | Sodium ethanolate, Acetonitrile | - | nih.gov |
Table 1: Synthetic methodologies for substituted 2-(4-nitrophenyl)oxiranes.
Chemical Reactivity and Transformations of R 2 4 Nitrophenyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The high ring strain and the polarized C-O bonds of the oxirane ring in (R)-2-(4-Nitrophenyl)oxirane make it a prime substrate for ring-opening reactions. These reactions can be initiated by nucleophiles under either acidic or basic conditions and can also be catalyzed by enzymes. evitachem.comtransformationtutoring.com
Nucleophilic Ring Opening Reactions
Nucleophilic attack is the most common transformation for epoxides. evitachem.com The regioselectivity and stereochemistry of these reactions are crucial aspects that dictate the structure of the final product.
In the presence of an acid catalyst, the epoxide oxygen is protonated, which enhances the electrophilicity of the ring carbons. Subsequent attack by a nucleophile, such as an alcohol, leads to the formation of a β-alkoxy alcohol. researchgate.net A notable application of this reactivity is the synthesis of isochromans. The reaction of this compound with 2-phenylethan-1-ol in the presence of trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) at room temperature yields the corresponding isochroman (B46142). scispace.comrsc.org This transformation proceeds through a Meinwald rearrangement of the epoxide to an aldehyde intermediate, which then undergoes an oxa-Pictet–Spengler reaction with the alcohol. scispace.comrsc.org
Table 1: Synthesis of Isochroman from this compound and 2-phenylethan-1-ol scispace.comrsc.org
| Catalyst | Solvent | Temperature | Time | Yield |
| 10 mol% TfOH | HFIP | Room Temp | 1 h | 70% |
This method has been shown to be efficient, with the potential for large-scale synthesis. scispace.com The use of HFIP as a solvent is crucial as it promotes the desired rearrangement pathway over direct nucleophilic substitution. scispace.com
The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. tubitak.gov.trlookchem.com this compound readily undergoes ring-opening with various aniline (B41778) derivatives. lookchem.com The reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring. rsc.org For aromatic epoxides like this compound, the attack is often electronically biased to the benzylic position. rsc.org The stereochemistry of the reaction usually occurs with an inversion of configuration at the site of nucleophilic attack, consistent with an SN2 mechanism. researchgate.net
For example, the reaction of styrene (B11656) oxide (a related aromatic epoxide) with 4-nitroaniline (B120555) can be catalyzed by various agents to produce 2-((4-nitrophenyl)amino)-2-phenylethanol. tubitak.gov.tr While specific data for the aminolysis of this compound with a broad range of aniline derivatives is dispersed in the literature, the general reactivity pattern is well-established. Catalysts like graphite (B72142) oxide have been shown to be effective in promoting the aminolysis of epoxides with aromatic amines under mild conditions. tubitak.gov.tr
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.comresearchgate.net This transformation is significant in both biological detoxification pathways and for the production of enantiopure diols for chemical synthesis. mdpi.comnih.gov this compound is a known substrate for certain epoxide hydrolases. nih.gov For instance, the bacterial epoxide hydrolase Cif has been shown to hydrolyze 2-(4-nitrophenyl)oxirane (B1220430), with a preference for the (R)-enantiomer over the (S)-enantiomer (E ~ 2). nih.gov
The mechanism of EH-catalyzed hydrolysis involves a two-step process. A nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide carbons, forming a covalent hydroxyalkyl-enzyme intermediate. nih.gov This is followed by the hydrolysis of the intermediate by an activated water molecule to release the diol and regenerate the enzyme. nih.gov
Halohydrin dehalogenases are another class of enzymes capable of opening the epoxide ring. These enzymes can utilize alternative nucleophiles, such as azide (B81097), in a highly regioselective manner. For racemic 2-(4-nitrophenyl)oxirane, treatment with a halohydrin dehalogenase in the presence of sodium azide can lead to the formation of (R)-2-azido-1-(4-nitrophenyl)ethanol with high enantiomeric excess. thieme-connect.de
Regioselectivity and Stereochemical Course of Ring Opening
The regioselectivity of the ring-opening of this compound is governed by a combination of steric and electronic factors, as well as the reaction conditions (acidic, basic, or enzymatic). rsc.orgresearchgate.net
Under basic or neutral conditions (SN2-type): Nucleophilic attack generally occurs at the less substituted (terminal) carbon atom due to lower steric hindrance. This results in the formation of a primary alcohol. The reaction proceeds with inversion of stereochemistry at the attacked carbon center. researchgate.net
Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character at the more substituted (benzylic) carbon, which is stabilized by the adjacent phenyl ring. Therefore, the nucleophile preferentially attacks the benzylic carbon. researchgate.net The stereochemical outcome is typically inversion, although some loss of stereointegrity can occur if a full carbocation intermediate is formed.
Enzyme-catalyzed reactions: The regioselectivity is dictated by the specific binding orientation of the substrate within the enzyme's active site. nih.gov For example, the epoxide hydrolase Cif attacks the C-1 carbon of (R)-2-hexyloxirane and the C-2 carbon of (S)-2-hexyloxirane, demonstrating the enzyme's ability to control the site of attack based on the substrate's stereochemistry. nih.gov
The stereochemical course of the ring-opening is almost invariably an inversion of configuration at the carbon atom undergoing nucleophilic attack, a hallmark of the SN2 mechanism. researchgate.net This stereospecificity is a key feature that makes chiral epoxides like this compound valuable precursors in asymmetric synthesis.
Rearrangement Reactions
Under certain conditions, particularly in the presence of Lewis or Brønsted acids, this compound can undergo rearrangement reactions. The most common rearrangement for aryl-substituted epoxides is the Meinwald rearrangement, which involves the migration of a substituent from one carbon of the epoxide ring to the other, leading to the formation of a carbonyl compound. evitachem.comresearchgate.net
For this compound, acid catalysis can promote a 1,2-hydride shift, leading to the formation of 2-(4-nitrophenyl)acetaldehyde. As mentioned earlier, this rearrangement is a key step in the synthesis of isochromans from this epoxide and 2-phenylethan-1-ol. scispace.comrsc.org The reaction is empowered by solvents like HFIP, which can stabilize the developing positive charge during the rearrangement. scispace.com
Acid-Catalyzed Rearrangements (e.g., Meinwald Rearrangement for Oxalamide Synthesis)
Under acidic conditions, this compound can undergo rearrangement reactions, with the Meinwald rearrangement being a notable example. This reaction typically involves the Lewis or Brønsted acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. nih.govnih.gov The mechanism is generally understood to proceed through the opening of the epoxide ring to form a carbocation intermediate, which is then followed by a 1,2-hydride or alkyl/aryl shift. nih.gov
While direct studies on the Meinwald rearrangement of this compound leading to oxalamides are not extensively detailed, related research on structurally similar compounds provides significant insights. For instance, a novel one-pot synthetic route to N¹-(2-carboxyaryl)-N²-(aryl or H)oxalamides has been developed from 3-(2-nitroaryl)oxirane-2-carboxamides. acs.orgrsc.orgrsc.org This transformation is initiated by a classical Meinwald rearrangement. acs.orgrsc.orgrsc.org
The proposed mechanism for such transformations involves a cascade of reactions. It begins with the Meinwald rearrangement to form a ketone with an active α-methylene group. This is followed by the transformation of the ketone's carbonyl group into a carboxylic functionality and the migration of the active α-methylene group to the nitrogen atom of the reduced nitro group, ultimately yielding the oxalamide structure. rsc.org It is plausible that this compound could undergo a conceptually similar, albeit not identical, series of reactions to afford oxalamide derivatives under specific conditions.
The synthesis of oxalamides is of considerable interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.gov Traditional methods for their synthesis often involve reagents that are not atom-economical or are toxic. nih.gov Therefore, the development of synthetic strategies from precursors like epoxides represents a more sustainable approach.
Derivatization and Further Functionalization Pathways
The inherent reactivity of the epoxide ring in this compound allows for a range of derivatization and functionalization reactions, opening pathways to more complex and often chiral molecules.
Formation of Oxazaheterocycles from Aminated Derivatives (e.g., 2-amino-1-(4-nitrophenyl)ethanol)
A significant synthetic application of this compound involves its conversion to the corresponding amino alcohol, (1R,2S)-2-amino-1-(4-nitrophenyl)ethanol, through nucleophilic ring-opening with an amine source. This chiral amino alcohol serves as a versatile precursor for the synthesis of various oxazaheterocycles.
Research has demonstrated that the reaction of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with different electrophilic reagents can lead to the formation of a variety of heterocyclic structures. researchgate.net For example, reactions with carbonyldiimidazole, oxalyl chloride, benzaldehyde, and formaldehyde (B43269) have been shown to yield the corresponding 1,3-oxazolidin-2-one, morpholin-2,3-dione, and 1,3-oxazolidine derivatives. researchgate.net
These transformations are valuable as oxazaheterocyclic scaffolds are present in many biologically active compounds and are important building blocks in medicinal chemistry. The specific stereochemistry of the starting amino alcohol, derived from this compound, is crucial for controlling the stereochemistry of the resulting heterocyclic products.
| Electrophilic Reagent | Resulting Oxazaheterocycle |
| Carbonyldiimidazole | 1,3-Oxazolidin-2-one derivative |
| Oxalyl chloride | Morpholin-2,3-dione derivative |
| Benzaldehyde | 1,3-Oxazolidine derivative |
| Formaldehyde | 1,3-Oxazolidine derivative |
This table summarizes the formation of various oxazaheterocycles from the aminated derivative of this compound.
Utilization as a Chiral Auxiliary in Stereocontrolled Transformations
The enantiopure nature of this compound makes it a valuable chiral building block and a potential chiral auxiliary in asymmetric synthesis. lookchem.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com
In principle, the this compound moiety can be introduced into a molecule to direct the stereoselective formation of new stereocenters. After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered. The stereocenter originating from the epoxide can influence the facial selectivity of subsequent reactions on a prochiral center within the same molecule.
While specific, detailed examples of this compound acting as a chiral auxiliary are not extensively documented in readily available literature, the concept is well-established for chiral epoxides in general. nih.govmdpi.com The transformations often involve the regioselective and stereoselective opening of the epoxide ring by a nucleophile, which sets a specific stereochemistry that is then carried through subsequent reaction steps. The high reactivity of the epoxide ring, coupled with its defined stereochemistry, makes this compound a promising candidate for applications in stereocontrolled synthesis. lookchem.com
Mechanistic Investigations of Reactions Involving R 2 4 Nitrophenyl Oxirane
Elucidation of Epoxide Ring-Opening Mechanisms
The ring-opening of epoxides is a fundamental reaction in organic synthesis, and the mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst. chemistrysteps.comiicbe.org Due to significant ring strain, epoxides are susceptible to nucleophilic attack even though alkoxides are generally poor leaving groups. chemistrysteps.comyoutube.com
Under basic or neutral conditions with strong nucleophiles (e.g., Grignard reagents, alkoxides, amines), the ring-opening of (R)-2-(4-nitrophenyl)oxirane proceeds via an SN2 mechanism . chemistrysteps.comyoutube.com The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted opening of the ring. In the case of asymmetrically substituted epoxides like this compound, the attack predominantly occurs at the less sterically hindered carbon atom. youtube.com This regioselectivity is a hallmark of the SN2 pathway. The reaction results in an inversion of stereochemistry at the site of attack, leading to the formation of a trans or anti product. chemistrysteps.com
In contrast, acid-catalyzed ring-opening follows a different regiochemical course. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. chemistrysteps.commasterorganicchemistry.com This is followed by nucleophilic attack. For this compound, the benzylic carbon is also electronically activated by the phenyl ring. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom (the benzylic position). chemistrysteps.com This is because the transition state has a significant degree of carbocationic character, which is stabilized by the adjacent phenyl ring. chemistrysteps.commasterorganicchemistry.com Although the mechanism has SN1 characteristics in terms of regioselectivity, it often proceeds with inversion of configuration, suggesting a borderline SN1/SN2 pathway. chemistrysteps.com The attack of the nucleophile from the side opposite to the C-O bond results in a trans diol when water is the nucleophile. libretexts.org
| Condition | Nucleophile | Mechanism | Regioselectivity | Stereochemistry |
| Basic/Neutral | Strong (e.g., RO⁻, R₂NH, RMgX) | SN2 | Attack at the less substituted carbon | anti-addition (inversion of configuration) |
| Acidic | Weak (e.g., H₂O, ROH) | Borderline SN1/SN2 | Attack at the more substituted (benzylic) carbon | anti-addition (inversion of configuration) |
Mechanistic Pathways in Enantioselective Epoxidation Processes
The enantioselective epoxidation of unfunctionalized alkenes, such as 4-nitrostyrene (B89597) to form this compound, is a significant transformation in asymmetric synthesis. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, is a prominent method for achieving this. wikipedia.orgsynarchive.com While the precise mechanism has been a subject of extensive study and some debate, several key pathways have been proposed. organic-chemistry.orgpitt.edu
The catalytic cycle is believed to commence with the oxidation of the Mn(III)-salen complex by a terminal oxidant (e.g., sodium hypochlorite) to generate a high-valent manganese(V)-oxo species. organic-chemistry.org This highly reactive intermediate is responsible for the oxygen transfer to the alkene. The main proposed mechanisms for the oxygen transfer step are:
Concerted Pathway: In this mechanism, the alkene approaches the Mn(V)-oxo species, and the two new C-O bonds are formed in a single, concerted step. wikipedia.orgslideshare.net The stereoselectivity is dictated by the chiral ligand, which directs the approach of the alkene.
Metallaoxetane Pathway: This pathway involves the stepwise formation of a four-membered ring intermediate, a manganaoxetane. organic-chemistry.orgpitt.edu This intermediate subsequently collapses to form the epoxide and regenerate the Mn(III) catalyst. Computational studies have provided some support for the feasibility of this pathway. organic-chemistry.org
Radical Pathway: A stepwise mechanism involving a radical intermediate has also been proposed. organic-chemistry.orgpitt.edu In this scenario, the Mn(V)-oxo species abstracts an electron from the alkene to form a radical cation and a Mn(IV) species. The radical then attacks the oxygen atom, followed by ring closure to the epoxide. This pathway can sometimes account for the formation of minor trans-epoxide products. organic-chemistry.org
The prevailing pathway may depend on the specific substrate and reaction conditions. pitt.edu The enantioselectivity of the Jacobsen-Katsuki epoxidation is generally high, and for many substrates, a concerted or nearly concerted mechanism is favored to explain the observed stereochemical outcome. wikipedia.orgorganic-chemistry.org
Studies on Acid-Catalyzed Rearrangement Mechanisms
Under acidic conditions, epoxides can undergo rearrangement to form carbonyl compounds. A well-known example is the Meinwald rearrangement , which typically involves the conversion of an epoxide to an aldehyde or a ketone. rsc.org For an ary-substituted epoxide like this compound, acid-catalyzed rearrangement would likely lead to the formation of 2-(4-nitrophenyl)acetaldehyde.
The mechanism of this rearrangement involves the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocationic intermediate. researchgate.net The stability of this carbocation plays a crucial role in determining the migratory aptitude of the substituents. In the case of this compound, cleavage of the benzylic C-O bond would lead to a more stabilized secondary benzylic carbocation. This is then followed by a 1,2-hydride shift from the adjacent carbon to the carbocationic center, which upon deprotonation of the resulting oxonium ion, yields the corresponding aldehyde.
Studies on related 2-aryl-oxiranes have shown that the nature of the aryl substituent can influence the reaction pathway. nih.govacs.org The electron-withdrawing 4-nitrophenyl group in this compound would destabilize the adjacent benzylic carbocation compared to an unsubstituted phenyl group, which could affect the rate and potentially the selectivity of the rearrangement.
Influence of the 4-Nitrophenyl Substituent on Reaction Kinetics and Stereoselectivity
The 4-nitrophenyl group exerts a significant electronic influence on the reactivity of the oxirane ring in this compound. The nitro group is strongly electron-withdrawing, which has several important consequences for the kinetics and stereoselectivity of its reactions.
In nucleophilic ring-opening reactions , the electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the benzylic carbon of the epoxide. This can lead to an increased rate of reaction at this position, particularly in reactions with borderline SN1/SN2 character. However, for SN2 reactions where steric hindrance is the dominant factor, attack will still favor the less substituted carbon. The electronic effect of the 4-nitrophenyl group can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants. masterorganicchemistry.com
In the context of enantioselective epoxidation , the electronic properties of the substituent on the styrene (B11656) precursor can influence the catalytic activity and enantioselectivity. For instance, in manganese salen-catalyzed epoxidations, electron-donating groups on the styrene can sometimes lead to better catalytic activity. rsc.org The electron-deficient nature of 4-nitrostyrene can therefore impact the kinetics of the epoxidation reaction.
Furthermore, the 4-nitrophenyl group can influence the stereoselectivity of reactions by affecting the stability of charged intermediates or transition states. In reactions proceeding through carbocationic intermediates, the destabilizing effect of the nitro group on an adjacent positive charge can disfavor certain pathways, thereby enhancing the selectivity for others.
Investigation of Reaction Intermediates (e.g., oxiranes in hypervalent iodine oxidations)
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PIDA) and Dess-Martin periodinane (DMP), are versatile oxidants in organic synthesis. organic-chemistry.orgyoutube.com They have been employed in a variety of transformations, including the difunctionalization of alkenes. nih.gov In some of these reactions, the formation of an epoxide intermediate has been proposed.
For example, the oxidation of alkenes with hypervalent iodine reagents in the presence of nucleophiles can lead to the formation of 1,2-difunctionalized products. One plausible mechanistic pathway involves the initial formation of an iodonium (B1229267) ion, which is then opened by a nucleophile. Alternatively, an oxirane intermediate could be formed, which then undergoes nucleophilic ring-opening. The intermediacy of oxiranes in these reactions is often inferred from the stereochemistry of the final products.
Recent studies using density functional theory (DFT) on the hypervalent iodine-mediated dimerization of styrenes suggest a mechanism involving a two-electron reductive cleavage of the I-O bonds, leading to radical-cationic intermediates. chemrxiv.orgchemrxiv.org While these studies focus on cyclobutane (B1203170) formation, they highlight the complex nature of these oxidations and the potential for various reactive intermediates. The investigation of whether this compound can be formed as a discrete intermediate in hypervalent iodine-mediated oxidations of 4-nitrostyrene remains an area of interest for mechanistic chemists.
Computational and Theoretical Studies on R 2 4 Nitrophenyl Oxirane
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (R)-2-(4-Nitrophenyl)oxirane. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecule's geometry and calculate various electronic properties. acs.orgcdnsciencepub.com
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electrophile.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. nih.govresearchgate.net NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. nih.govresearchgate.net For this compound, NBO calculations can quantify the delocalization of electron density from the oxirane ring and the phenyl ring towards the nitro group, providing a more detailed picture of the electronic effects at play. This analysis can also reveal the nature of the bonds within the strained oxirane ring and how they are influenced by the substituent.
The table below summarizes key parameters that can be obtained from DFT calculations for this compound and their significance.
| Calculated Parameter | Significance |
| HOMO Energy | Indicates the energy of the highest energy electrons; related to the ionization potential and the molecule's capacity to act as an electron donor. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital; related to the electron affinity and the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| NBO Charges | Provides the charge distribution on each atom, identifying electrophilic and nucleophilic centers within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive (electrophilic) and negative (nucleophilic) potential. |
Molecular Modeling and Simulations of Reaction Pathways and Transition States
Molecular modeling and simulations are essential for mapping the potential energy surfaces of chemical reactions involving this compound. These studies allow for the identification of reaction pathways, the characterization of transition states, and the calculation of activation energies. This is particularly important for understanding the mechanisms of its characteristic reactions, such as nucleophilic ring-opening.
For the ring-opening of this compound, computational models can simulate the approach of a nucleophile to either of the two carbon atoms of the epoxide ring. By calculating the energy at each point along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the energy of the transition state—the highest point on the reaction pathway—which determines the reaction rate.
Simulations can model reactions under different conditions, for instance, by including explicit solvent molecules or by modeling the reaction in the gas phase. nih.gov For epoxide ring-opening, the mechanism can vary from a pure SN2-type reaction to one with more SN1 character, depending on the nucleophile and the reaction conditions (acidic or basic). d-nb.infovu.nl Computational studies can elucidate these mechanistic nuances by analyzing the geometry and electronic structure of the transition state. For example, a more elongated C-O bond and a more developed positive charge on the carbon in the transition state would indicate a greater degree of SN1 character.
The following table outlines the typical steps and outcomes of simulating a reaction pathway for this compound.
| Simulation Step | Description | Outcome |
| Reactant & Product Optimization | The geometries of the starting materials (e.g., the oxirane and a nucleophile) and the final products are optimized to find their lowest energy structures. | Stable geometries and energies of reactants and products. |
| Transition State Search | Various computational methods are used to locate the saddle point on the potential energy surface that connects reactants and products. | Geometry and energy of the transition state. |
| Frequency Calculation | Vibrational frequencies are calculated for all stationary points. A stable structure has all real frequencies, while a transition state has exactly one imaginary frequency. | Confirmation of the nature of the stationary points and calculation of zero-point vibrational energies. |
| Intrinsic Reaction Coordinate (IRC) Calculation | This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Confirmation that the identified transition state correctly links the desired reactants and products. |
Theoretical Prediction of Stereoselectivity and Regioselectivity in Transformations
A significant application of computational chemistry in the study of this compound is the prediction and rationalization of stereoselectivity and regioselectivity in its chemical transformations. The ring-opening of this unsymmetrical epoxide presents two key questions: which of the two C-O bonds is broken (regioselectivity), and what is the stereochemical outcome of the attack (stereoselectivity).
Theoretical models can predict the regioselectivity of nucleophilic attack by comparing the activation energies for the two possible pathways: attack at the benzylic carbon (Cα) versus attack at the methylene (B1212753) carbon (Cβ). d-nb.infovu.nl The presence of the 4-nitrophenyl group strongly influences this selectivity. The electron-withdrawing nitro group can stabilize a partial positive charge that may develop at the benzylic position during the reaction, potentially favoring attack at this site.
Computational studies, such as those using the activation strain model, can dissect the activation barrier into two components: the strain energy required to distort the reactants into the transition state geometry, and the interaction energy between the distorted reactants. d-nb.infovu.nl This analysis provides a quantitative basis for understanding the factors that control regioselectivity. For instance, under basic conditions, steric hindrance often directs the nucleophile to the less substituted Cβ (an SN2-type mechanism). d-nb.info Under acidic conditions, protonation of the epoxide oxygen makes the C-O bonds more labile. The electronic stabilization provided by the phenyl ring can favor the development of carbocationic character at Cα, leading to preferential attack at this more substituted position. d-nb.infovu.nl
The inherent chirality of this compound means that ring-opening reactions are stereospecific. In a typical SN2 reaction, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the attacked carbon center. Theoretical models can confirm this stereochemical outcome by analyzing the geometry of the transition state.
The table below details the computational approach to predicting selectivity.
| Selectivity Type | Computational Approach | Key Factors for this compound |
| Regioselectivity | Calculate and compare the activation energy barriers for nucleophilic attack at the Cα and Cβ positions of the oxirane ring. nih.gov | Electronic effects of the 4-nitrophenyl group, steric hindrance at each carbon, and the nature of the nucleophile and reaction conditions (acidic vs. basic). cdnsciencepub.comresearchgate.net |
| Stereoselectivity | Analyze the geometry of the lowest energy transition state to determine the trajectory of the incoming nucleophile relative to the leaving group. | The inherent chirality of the starting material and the prevalence of backside attack in SN2-type mechanisms. |
Conformational Analysis and Intermolecular Interactions
While the oxirane ring itself is rigid, the molecule as a whole possesses conformational flexibility due to the rotation of the 4-nitrophenyl group relative to the epoxide ring. Computational methods can be used to perform a conformational analysis by systematically rotating the dihedral angle between the phenyl ring and the oxirane ring and calculating the energy at each step. This allows for the identification of the lowest energy conformer(s) and the energy barriers to rotation.
Furthermore, computational studies are invaluable for investigating the non-covalent intermolecular interactions that this compound can form. These interactions are crucial in understanding its physical properties in the condensed phase and its binding to biological targets or catalysts. DFT calculations can model the formation of dimers or larger clusters of the molecule, held together by forces such as hydrogen bonds and π-π stacking.
For this compound, potential intermolecular interactions include:
C-H···O Hydrogen Bonds: The hydrogen atoms on the oxirane and phenyl rings can act as weak hydrogen bond donors to the oxygen atoms of the nitro group or the oxirane ring of a neighboring molecule.
π-π Stacking: The electron-deficient nitrophenyl ring can engage in stacking interactions with the phenyl rings of adjacent molecules.
By analyzing the geometry and binding energies of these intermolecular complexes, computational chemistry provides a detailed picture of the forces that govern the molecule's self-assembly and crystal packing.
Synthetic Applications and Utility of R 2 4 Nitrophenyl Oxirane in Advanced Organic Synthesis
Precursor in Enantioselective Synthesis of Chiral Pharmaceuticals and Bioactive Compounds
The enantiopure nature of (R)-2-(4-nitrophenyl)oxirane makes it an ideal starting material for the synthesis of chiral drugs, where a specific stereoisomer is responsible for the desired therapeutic activity.
Synthesis of (R)-Nifenalol and Related β-Adrenergic Blockers
This compound is a crucial intermediate in the synthesis of the β-adrenergic blocker (R)-Nifenalol. A convenient and environmentally conscious one-pot, two-step process has been developed for this transformation. d-nb.info The synthesis begins with the organocatalytic epoxidation of 4-nitrostyrene (B89597) using a fructose-derived Shi catalyst, which generates this compound in situ with good enantiomeric excess. This epoxide is not isolated but is directly subjected to aminolysis. The subsequent nucleophilic ring-opening of the epoxide with isopropylamine (B41738) proceeds under mild conditions to yield the target molecule, (R)-Nifenalol. d-nb.info This method has also been successfully applied to the synthesis of other related β-blockers like (R)-dichloroisoproterenol. d-nb.info The precursor to the epoxide, (R)-2-bromo-1-(4-nitrophenyl)ethanol, has also been synthesized in high enantiopurity through highly efficient enzymatic transesterification, highlighting another route to access this key chiral building block for β-blockers. researchgate.netresearchgate.net
| Precursor Styrene (B11656) | Intermediate Epoxide | Amine | Product | Yield (2 steps) | Ref |
| 4-Nitrostyrene | This compound | Isopropylamine | (R)-Nifenalol | 60% | d-nb.info |
| 3,4-Dichlorostyrene | (R)-2-(3,4-Dichlorophenyl)oxirane | Isopropylamine | (R)-Dichloroisoproterenol | 78% | d-nb.info |
Key Intermediate in the Construction of Complex Heterocyclic Systems
The reactivity of the oxirane ring allows for its use in various cyclization strategies, providing access to a wide array of complex heterocyclic structures.
Synthesis of Functionalized Isochromans
This compound serves as an effective surrogate for an unstable aldehyde in the synthesis of functionalized isochromans. scispace.comrsc.org This novel method utilizes the unique properties of hexafluoroisopropanol (HFIP) as a solvent to facilitate a Meinwald rearrangement of the epoxide. This in situ generation of a reactive aldehyde is immediately followed by an oxa-Pictet–Spengler reaction with a β-phenylethanol derivative. rsc.orgrsc.org The reaction, catalyzed by trifluoromethanesulfonic acid (TfOH), is typically rapid, occurring at room temperature. scispace.comrsc.org This strategy significantly expands the scope of the oxa-Pictet–Spengler reaction, allowing for the use of various substituted β-phenylethanols to produce densely functionalized isochromans in high yields. scispace.comrsc.org A large-scale synthesis has demonstrated the utility of this method, producing the target isochroman (B46142) in 85% yield. scispace.comrsc.org
| Epoxide | Alcohol Nucleophile | Catalyst | Product | Yield | Ref |
| 2-(4-Nitrophenyl)oxirane (B1220430) | 2-Phenylethan-1-ol | TfOH (10 mol%) | 1-(4-Nitrobenzyl)isochroman | 70% | scispace.com |
| 2-(4-Nitrophenyl)oxirane | 2-(3,4-Dimethoxyphenyl)ethanol | TfOH (10 mol%) | 6,7-Dimethoxy-1-(4-nitrobenzyl)isochroman | 85% | scispace.comrsc.org |
Preparation of Oxazaheterocycles (e.g., 1,3-oxazolidinones, morpholinones)
The ring-opening of this compound with an amine source yields 2-amino-1-(4-nitrophenyl)ethanol (B107438) derivatives, which are pivotal precursors for various oxazaheterocycles. researchgate.net These amino alcohols can be readily cyclized with suitable electrophilic reagents. researchgate.net
1,3-Oxazolidinones: Treatment of the amino alcohol intermediate, such as 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol, with carbonyldiimidazole (CDI) leads to the formation of the corresponding 1,3-oxazolidin-2-one. researchgate.net This cyclization provides a straightforward route to this important heterocyclic core, which is a feature of several antibacterial agents. researchgate.netpsu.edugoogle.com
Morpholinones: The same amino alcohol precursor can be used to construct morpholine-based heterocycles. For instance, reaction with oxalyl chloride furnishes a morpholin-2,3-dione derivative. researchgate.net The synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate for pharmaceuticals like Rivaroxaban (B1684504), often proceeds through the cyclization of a precursor derived from the initial epoxide. researchgate.netdeepdyve.comlookchem.com The general strategies for forming morpholinone rings often involve the intramolecular cyclization of haloacetamides derived from amino alcohols or rhodium-catalyzed carbene insertion reactions. researchgate.netsci-hub.se
| Precursor Amino Alcohol | Reagent | Heterocyclic Product | Ref |
| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Carbonyldiimidazole | 1,3-Oxazolidin-2-one derivative | researchgate.net |
| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Oxalyl Chloride | Morpholin-2,3-dione derivative | researchgate.net |
Formation of Oxalamide Derivatives
A novel acid-catalyzed rearrangement of oxiranes bearing a 2-nitrophenyl group provides a unique pathway to oxalamide derivatives. rsc.orgrsc.org Specifically, 3-(2-nitroaryl)oxirane-2-carboxamides, which can be synthesized from precursors related to this compound, undergo a one-pot cascade reaction when heated in acetic acid with sulfuric acid. rsc.orgrsc.org This process involves an initial Meinwald rearrangement to form a ketone, followed by a subsequent and novel rearrangement sequence that results in the formation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides in high yields. rsc.orgrsc.orgresearchgate.net This metal-free method is operationally simple and provides a powerful tool for creating complex molecules that are both anthranilic acid and unsymmetrical oxalamide derivatives, scaffolds known for their biological activities. rsc.orgrsc.org
| Starting Material | Conditions | Product | Yield | Ref |
| N-Phenyl-3-(2-nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, reflux | N1-(2-Carboxyphenyl)-N2-phenyloxalamide | 98% | rsc.org |
| N-(4-Chlorophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, reflux | N1-(2-Carboxyphenyl)-N2-(4-chlorophenyl)oxalamide | 99% | rsc.org |
| 3-(5-Chloro-2-nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, reflux | N1-(4-Chloro-2-carboxyphenyl)-N2-phenyloxalamide | 98% | rsc.org |
Construction of Oxiranyl-Quinoxaline Derivatives
This compound is a potential precursor for the synthesis of chiral oxiranyl-quinoxaline derivatives, a class of compounds investigated for their antiproliferative properties. nih.govmdpi.com The general synthesis of these molecules involves creating the oxirane ring on a quinoxaline (B1680401) scaffold. One established method involves the reaction of a 2-chloro-3-(dibromomethyl)quinoxaline with a carbonyl compound, using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic electron donor to form the epoxide ring. nih.govmdpi.com By this logic, a strategy could involve the condensation of a derivative of this compound with an o-phenylenediamine (B120857) precursor to build the quinoxaline ring. The synthesis of quinoxalines is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, and reviews indicate that fragments like epoxides can be used to construct the quinoxaline system. nih.govresearchgate.netresearchgate.net While a direct, one-step synthesis from this compound and o-phenylenediamine is not explicitly detailed, the epoxide's ability to be converted into a 1,2-diol or a related dicarbonyl-equivalent makes it a viable starting point for such heterocyclic constructions.
| Quinoxaline Precursor | Oxirane-forming Reagent | Carbonyl Source | Product Type | Ref |
| 2-Chloro-3-(dibromomethyl)quinoxaline | TDAE | Various Aldehydes/Ketones | 2-Chloro-3-(oxiran-2-yl)quinoxaline derivatives | nih.govmdpi.com |
Role as a Chiral Building Block for Novel Chemical Entities
The inherent chirality and reactive nature of this compound position it as a critical starting material for the synthesis of a wide array of complex and biologically active molecules. evitachem.combldpharm.comsciencenet.cn Its utility stems from the regioselective and stereospecific ring-opening reactions that the epoxide moiety readily undergoes with various nucleophiles. This allows for the introduction of diverse functionalities with precise control over the stereochemistry at two adjacent carbon atoms.
The electrophilic nature of the oxirane ring, enhanced by the electron-withdrawing 4-nitrophenyl group, facilitates nucleophilic attack, leading to the formation of valuable 1,2-disubstituted compounds. evitachem.com For instance, reaction with amines or alcohols results in the corresponding chiral amino alcohols or diols, which are key structural motifs in many pharmaceuticals and natural products. evitachem.comd-nb.info
Recent research has demonstrated the application of this compound in the synthesis of various novel heterocyclic compounds. Through reactions with different nucleophilic reagents, it serves as a precursor for the formation of complex structures like oxazolidinones, morpholin-2,3-diones, and other oxazaheterocycles. researchgate.net For example, its amino alcohol derivatives can be cyclized with reagents like carbonyldiimidazole or oxalyl chloride to yield these heterocyclic systems. researchgate.net
Furthermore, this compound has been utilized as a surrogate for unstable aldehydes in reactions like the oxa-Pictet-Spengler reaction. This is achieved through a Meinwald rearrangement, facilitated by agents like hexafluoroisopropanol (HFIP), to generate an aldehyde in situ that can then react with a nucleophile to form complex isochroman structures. semanticscholar.org This methodology has proven effective for creating densely functionalized molecules with high yields. semanticscholar.org
The compound has also been instrumental in the synthesis of potential therapeutic agents. For example, it is a key intermediate in the synthesis of β-adrenergic blockers like (R)-nifenalol. d-nb.info Additionally, derivatives of this compound have been investigated for their potential as antitubercular agents, with some synthesized compounds showing promising activity against Mycobacterium tuberculosis. researchgate.net
The versatility of this chiral building block is further highlighted by its use in the synthesis of photodegradable materials and polymers. The nitrophenyl group allows for photochemical reactions, making it a candidate for applications in data storage technologies. evitachem.com
Table 1: Examples of Novel Chemical Entities Synthesized from this compound
| Product Class | Synthetic Approach | Key Reagents/Conditions | Reference |
| Chiral Amino Alcohols | Nucleophilic ring-opening | Amines | evitachem.comd-nb.info |
| Chiral Diols | Nucleophilic ring-opening | Alcohols | evitachem.com |
| Isochromans | Meinwald rearrangement/oxa-Pictet-Spengler | Phenyl ethanols, HFIP, TfOH | semanticscholar.org |
| Oxazolidinones | Cyclization of amino alcohol derivative | Carbonyldiimidazole | researchgate.net |
| Morpholin-2,3-diones | Cyclization of amino alcohol derivative | Oxalyl chloride | researchgate.net |
| β-Adrenergic Blockers | Organocatalytic epoxidation and aminolysis | Isopropylamine | d-nb.info |
| Antitubercular Agents | Multi-step synthesis | o-Phenylenediamine derivatives | researchgate.net |
Potential for Scalable Production in Industrial Chemical Processes
The successful application of this compound as a chiral building block in the synthesis of high-value molecules necessitates the development of efficient and scalable production methods. google.com While specific large-scale industrial processes for this particular epoxide are not extensively detailed in the public domain, the general principles of chiral epoxide synthesis and the economic viability of related processes provide a strong indication of its potential. sciencenet.cnmdpi.com
One of the common and scalable methods for producing chiral epoxides is through the asymmetric epoxidation of the corresponding alkene, in this case, 4-nitrostyrene. evitachem.com The Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst and a stoichiometric oxidant like potassium peroxymonosulfate (B1194676) (Oxone), is a well-established and environmentally friendly method that can be adapted for large-scale synthesis. d-nb.info One-pot procedures that combine the epoxidation step with a subsequent reaction, such as aminolysis to form a β-blocker, have been developed to improve efficiency and reduce waste. d-nb.info
Another scalable approach involves the kinetic resolution of a racemic mixture of 2-(4-nitrophenyl)oxirane. This can be achieved through enzymatic or chemo-catalytic methods. wur.nl For example, epoxide hydrolases can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. mdpi.comwur.nl Lipases have also been employed for the kinetic resolution of related epoxides. mdpi.com The use of immobilized enzymes is particularly advantageous for industrial processes as it allows for easy separation and reuse of the biocatalyst, thereby improving process economics. mdpi.com
The feasibility of scaling up reactions involving this compound has been demonstrated in the laboratory. For instance, the synthesis of an isochroman derivative starting from 5 mmol of the epoxide has been successfully performed, yielding a significant quantity of the product. semanticscholar.org This suggests that the reaction conditions are amenable to larger scales.
For industrial applications, factors such as the cost and availability of starting materials, the efficiency of the catalytic system, and the ease of product purification are crucial. sciencenet.cn The development of robust and recyclable catalysts, whether they are organocatalysts, enzymes, or metal complexes, is a key area of research to enhance the scalability of chiral epoxide production. mdpi.com The principles applied in the large-scale manufacture of other chiral intermediates, such as those used for pharmaceuticals like rivaroxaban or fondaparinux, can be adapted for the production of this compound. google.comresearchgate.net
Table 2: Potential Scalable Synthetic Routes to this compound
| Synthetic Method | Key Features | Potential for Scale-up |
| Asymmetric Epoxidation (e.g., Shi Epoxidation) | Organocatalytic, environmentally friendly oxidant (Oxone). | High, demonstrated for related systems. One-pot procedures enhance efficiency. |
| Enzymatic Kinetic Resolution | High enantioselectivity using enzymes like epoxide hydrolases or lipases. | Good, especially with immobilized enzymes for catalyst recycling. |
| Chemo-catalytic Kinetic Resolution | Use of chiral metal complexes to selectively react with one enantiomer. | Good, dependent on catalyst cost and recyclability. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-(4-Nitrophenyl)oxirane, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves epoxidation of 4-nitrostyrene derivatives using chiral catalysts or oxidizing agents. Asymmetric epoxidation methods, such as Sharpless or Jacobsen epoxidation, are employed to achieve enantiomeric excess. Enantiomeric purity is confirmed via chiral HPLC, polarimetry, or X-ray crystallography. For example, related epoxide analogs (e.g., (R)-2-((4-nitrophenoxy)methyl)oxirane) are synthesized using similar stereoselective protocols, with purity validated by retention time matching and optical rotation comparisons .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For instance, studies on structurally similar epoxides (e.g., (R)-4-fluorostyrene oxide) used SC-XRD to resolve stereochemistry . Complementary methods include NMR-based Mosher ester analysis or electronic circular dichroism (ECD) spectroscopy .
Q. What are the key spectroscopic characteristics used to identify this compound?
- Methodological Answer :
- NMR : Distinct signals for the oxirane ring protons (δ 3.5–4.5 ppm) and nitro group meta/para coupling patterns in H and C NMR.
- IR/Raman : Stretching vibrations for the nitro group (~1520 cm asymmetric, ~1350 cm symmetric) and epoxide ring (~1250 cm).
- UV-Vis : Absorption bands near 270–300 nm due to the nitroaromatic chromophore. These techniques align with protocols used for analogs like 2-(4-nitrophenyl)-3-hydroxypropenal .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant suits (e.g., Tyvek) and respiratory protection (NIOSH-approved P95/P99 respirators) to avoid inhalation of aerosols .
- Ventilation : Conduct reactions in fume hoods with negative pressure.
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid drainage contamination. Refer to SDS guidelines for disposal .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model reaction pathways, such as ring-opening reactions. For example, studies on glycoside hydrolysis involving oxirane intermediates used DFT to map transition states and calculate activation energies. Key parameters include HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites .
Q. What mechanistic insights explain the hydrolysis pathways of this compound under basic conditions?
- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by hydroxide at the less substituted oxirane carbon, forming a diol. Kinetic isotope effects (KIEs) and computational modeling reveal a late transition state with partial C-O bond cleavage. Neighboring group participation (e.g., nitro group stabilization) may lower activation energy, as observed in similar nitrophenyl epoxides .
Q. How can kinetic isotope effects (KIEs) be employed to study the reaction transition states of this compound?
- Methodological Answer : KIEs (e.g., C, O) are measured using isotopically labeled substrates. For example, O-KIEs at the oxirane oxygen (1.044 ± 0.006) indicate significant bond cleavage in the transition state. These data are combined with QM/MM simulations to refine TS geometries, as demonstrated in mannopyranoside hydrolysis studies .
Q. What contradictions exist in reported catalytic activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., enantioselectivity in epoxide ring-opening) may arise from solvent polarity, counterion effects, or impurities. Systematic studies using controlled conditions (e.g., anhydrous solvents, standardized catalysts) and advanced characterization (e.g., in situ FTIR) can resolve inconsistencies. Comparative analysis of analogs like (R)-2-(difluoromethyl)oxirane highlights the role of substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
